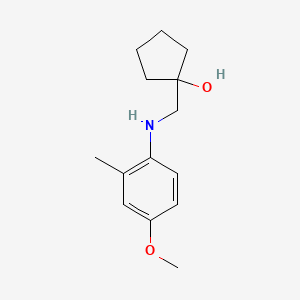

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol

Description

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a substituted phenylamino-methyl moiety. The compound’s core structure includes a cyclopentane ring with a hydroxyl group at the 1-position and a methylene-linked aromatic amine. The aromatic substituent (4-methoxy-2-methylphenyl) distinguishes it from other analogs, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-[(4-methoxy-2-methylanilino)methyl]cyclopentan-1-ol |

InChI |

InChI=1S/C14H21NO2/c1-11-9-12(17-2)5-6-13(11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 |

InChI Key |

GNBIGSJFSFUWLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NCC2(CCCC2)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via two main steps:

Step 1: Formation of the aminomethyl intermediate

This involves the reaction of 4-methoxy-2-methylaniline with a suitable cyclopentanone derivative or a cyclopentanone equivalent to introduce the aminomethyl linkage.Step 2: Reduction or functionalization of the cyclopentanone to cyclopentanol

The carbonyl group of the cyclopentanone is reduced to the corresponding cyclopentanol, completing the cyclopentan-1-ol structure.

This approach leverages the nucleophilic aromatic amine reacting with an electrophilic carbonyl or its derivative, followed by reduction to yield the target secondary alcohol.

Detailed Reaction Pathways and Conditions

Representative Synthetic Example

Formation of aminomethyl intermediate:

21.9 g (50 mmol) of 4-methoxy-2-methylaniline was added to 5.6 g (50 mmol) potassium tert-butylate in 400 mL of toluene under nitrogen. The mixture was stirred at room temperature for 30 minutes, then heated to 80 °C. Subsequently, 7.8 g (50 mmol) of 1,4-dioxa-spiro[4.5]decan-8-one was added, and stirring continued for 18 hours at 60 °C. After cooling, water was added dropwise to quench the reaction.Reduction to cyclopentanol:

The resulting ketone intermediate was dissolved in anhydrous tetrahydrofuran and treated with lithium aluminum hydride at 0 °C to room temperature under inert atmosphere. After completion, the reaction was quenched carefully with water, and the product was extracted, dried, and purified.

Alternative Methods and Variations

Hydrogenation:

Instead of hydride reduction, catalytic hydrogenation using Pt or Pd catalysts in acetic acid or alcohol solvents at 20–50 °C under 1–100 atm hydrogen pressure can be employed to reduce the ketone to alcohol.Use of protecting groups:

Silyl protecting groups such as tert-butyldimethylsilyl may be introduced and later removed with acids or tetra-n-butylammonium fluoride to protect hydroxyl functionalities during intermediate steps.

Analysis of Preparation Methods

Yield and Purity Considerations

The use of potassium tert-butylate as a base and toluene as solvent provides good yields (up to 67% theoretical yield reported) of the aminomethyl intermediate.

Reduction with lithium aluminum hydride is highly efficient for converting ketones to secondary alcohols, maintaining stereochemical integrity and high purity.

Purification via silica gel chromatography and selective extraction steps ensures removal of side products and unreacted starting materials.

Reaction Optimization Factors

Temperature control: Maintaining temperatures between 40 °C and 100 °C during aminomethylation optimizes reaction rates and minimizes side reactions.

Inert atmosphere: Exclusion of moisture and oxygen is critical, especially during hydride reductions, to prevent decomposition and side reactions.

Solvent choice: Polar aprotic solvents like tetrahydrofuran and diethyl ether facilitate hydride reductions, while aromatic solvents such as toluene are preferred for aminomethylation steps.

Chemical Reactions Analysis

Types of Reactions: 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Formation of ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analog Overview

The compound shares a cyclopentan-1-ol backbone with various analogs differing in aromatic substituents, stereochemistry, or functional groups. Key analogs include:

Structural and Functional Differences

- Aromatic Substitution: The 4-methoxy-2-methylphenyl group in the target compound introduces methoxy (-OCH₃) and methyl (-CH₃) substituents. Ipconazole incorporates a triazole ring and isopropyl group, which are absent in the target compound, highlighting divergent biological applications (e.g., fungicidal activity).

- Stereochemistry: The (1R,2R)-configuration in analogs like (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol demonstrates how stereochemistry affects receptor binding. The target compound’s stereochemical profile is unspecified but could influence its pharmacokinetics.

- Functional Groups: The benzylamino group in 1-[(benzylamino)methyl]cyclopentan-1-ol provides a bulkier hydrophobic moiety compared to the methoxy-methylphenyl group, possibly altering membrane permeability.

Physicochemical Properties

Molecular Weight :

- The target compound’s estimated molecular formula (C₁₅H₂₂N₂O₂) suggests a molecular weight of ~274.35 g/mol, higher than simpler analogs like 1-(hydroxymethyl)cyclopentan-1-ol (116.16 g/mol) .

Biological Activity

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol, with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol, is an organic compound featuring a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group derived from 4-methoxy-2-methylaniline. Its unique structure suggests potential biological activities that merit investigation, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Cyclopentanol ring

- Functional Groups : Methoxy group, hydroxyl group, and an aminomethyl group

This combination of features may confer specific biological properties that are distinct from other related compounds.

Antimicrobial Activity

A study on structurally similar compounds demonstrated that derivatives with methoxy groups exhibited minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria . The presence of such groups is critical for enhancing biological activity.

Antitumor Activity

Research has indicated that phenyl rings attached to thiazole or similar structures play a crucial role in cytotoxicity. For example, compounds exhibiting m, p-dimethyl substitutions on the phenyl ring showed significant anti-cancer activity, which could provide a comparative basis for evaluating this compound's potential in cancer therapy .

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their reported biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (1R,2R)-2-(4-Methoxy-2-methylphenyl)aminocyclopentan-1-ol | Chiral variant; similar core structure | Potential neuroactive effects |

| 1-(Phenyl)-2-dimethylaminomethyl-cyclohexan-1-ol | Contains a cyclohexane ring | Used in analgesic formulations |

| (R)-N-(4-Methoxyphenyl)-N-(2-methylpropyl)-amine | Similar aminomethyl structure | Neuroactive effects observed |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves reductive amination between 4-methoxy-2-methylbenzylamine and cyclopentanone derivatives. Key reagents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol under acidic conditions (e.g., acetic acid) to facilitate imine formation and reduction. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Validation : Purity can be assessed via HPLC with UV detection (λ = 254 nm) and confirmed by ¹H/¹³C NMR for structural elucidation .

Q. How can the stereochemical configuration of the cyclopentanol core be confirmed?

- Methodology : X-ray crystallography is the gold standard for determining absolute stereochemistry. Alternatively, chiral HPLC using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phases can resolve enantiomers. Circular dichroism (CD) spectroscopy may also correlate configurations with optical activity patterns .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS monitor degradation products. For routine purity checks, TLC (silica gel, ethyl acetate:hexane = 1:1) with UV visualization or ninhydrin staining (for primary amines) is cost-effective. NMR (D₂O exchange) identifies hygroscopicity-related impurities .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., 4-methoxy vs. 2-methyl) influence biological activity and enzyme binding?

- Methodology : Perform comparative molecular docking (e.g., AutoDock Vina) using crystallographic data of target enzymes (e.g., kinases or GPCRs). Pair with SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff). Substituent effects on lipophilicity (logP) and H-bonding can be quantified via shake-flask experiments or computational tools like MarvinSuite .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Standardize assay conditions (e.g., buffer pH, cell line passage number) and validate compound solubility using dynamic light scattering (DLS). Cross-validate findings via orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity assays). Meta-analyses of published IC50 values with attention to assay variability (e.g., ATP concentrations in kinase assays) can identify confounding factors .

Q. How can enantiomeric excess (ee) be maximized during asymmetric synthesis of the compound?

- Methodology : Employ chiral catalysts like Jacobsen’s Co(III)-salen complexes for kinetic resolution during cyclopentanol formation. Optimize solvent polarity (e.g., toluene vs. THF) and temperature to enhance diastereoselectivity. Monitor ee via chiral GC or HPLC and iteratively refine reaction parameters using design-of-experiment (DoE) approaches .

Q. What are the key considerations in designing enzyme inhibition studies for this compound?

- Methodology : Pre-incubate the compound with target enzymes (e.g., cytochrome P450 isoforms) to assess time-dependent inhibition. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS). Pair with molecular dynamics simulations (AMBER/CHARMM) to predict allosteric binding sites and resistance mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.